molecular formula C23H26N4S B2900653 N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393833-04-0

N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2900653
CAS No.: 393833-04-0
M. Wt: 390.55
InChI Key: IOKLESHEGBRGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₃H₂₆N₄S
Molecular Weight: 390.549 g/mol
ChemSpider ID: 3280847
RN: 393832-70-7

This compound features a pyrrolo[1,2-a]pyrazine core fused with a pyridine ring at position 1 and a carbothioamide group at position 2. The pyridine substituent is located at the 3-position (pyridin-3-yl), distinguishing it from analogs with pyridin-4-yl substitution.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4S/c1-3-17-8-5-9-18(4-2)21(17)25-23(28)27-15-14-26-13-7-11-20(26)22(27)19-10-6-12-24-16-19/h5-13,16,22H,3-4,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKLESHEGBRGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, typically involves multiple steps. One common method includes the cyclization of pyrrole and pyrazine rings. The process can be summarized as follows :

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves modular strategies to assemble its heterocyclic core and functional groups. Key steps include:

  • Formation of the Pyrrolo[1,2-a]pyrazine Core :
    Cyclocondensation reactions, as described for related pyrazolo-pyrimidine systems, utilize 1,3-dicarbonyl intermediates and hydrazine derivatives (Scheme 1, ). For example, treatment of substituted pyridine precursors with hydrazine hydrate in ethanol under reflux yields fused bicyclic intermediates.
  • Introduction of the Carbothioamide Group :
    Thionation of a carboxamide precursor using Lawesson’s reagent or phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) in anhydrous toluene converts the carbonyl group (C=O) to a thioamide (C=S) (see for analogous pyrazole-thioamide derivatization).
Reaction StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, EtOH, reflux, 6 h72
ThionationLawesson’s reagent, toluene, 80°C, 4 h65

Functional Group Reactivity

The compound’s carbothioamide (–C(=S)NH–) and pyridine moieties govern its reactivity:

  • Thioamide Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF to form S-alkylated derivatives, as demonstrated in analogous triazolomercapto systems (Scheme 2, ).
  • Hydrolysis :
    Acidic hydrolysis (6 M HCl, reflux) converts the thioamide to a carboxamide (–C(=O)NH–), while basic conditions (NaOH, H<sub>2</sub>O<sub>2</sub>) yield carboxylic acid derivatives.
Reaction TypeConditionsProduct
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 25°CS-Methyl thioamide derivative
Acidic Hydrolysis6 M HCl, reflux, 3 hCarboxamide analog

Coordination Chemistry

The pyridine and thioamide groups enable metal coordination, as seen in similar pyrazolo-pyrimidine systems ( , ):

  • Forms stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) in ethanol, characterized by UV-Vis and IR spectroscopy.
  • Binding Modes :
    • Pyridine nitrogen acts as a Lewis base.
    • Thioamide sulfur participates in chelation, enhancing stability (log K = 4.2 for Cu<sup>2+</sup> complexes) .

Nucleophilic Substitution at the Pyridine Ring

The pyridin-3-yl group undergoes electrophilic substitution under nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) conditions, yielding nitro- or chloro-substituted derivatives (see for pyridine reactivity).

Oxidation and Reduction

  • Oxidation :
    Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid oxidizes the thioamide to a disulfide (–S–S–) or sulfonic acid (–SO<sub>3</sub>H) depending on conditions.
  • Reduction :
    Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the pyrrolo[1,2-a]pyrazine ring to a saturated tetrahydro derivative.

Scientific Research Applications

The compound N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide (CAS Number: 393833-04-0) has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, material science, and other relevant fields.

Chemical Properties and Structure

The molecular formula of this compound is C23H26N4SC_{23}H_{26}N_{4}S, indicating a complex structure that incorporates a pyridine ring and a pyrrolo[1,2-a]pyrazine moiety. These structural features suggest potential interactions with biological systems, particularly in drug design.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyridine and pyrrolo[1,2-a]pyrazine frameworks can enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, warranting further investigation into its mechanism of action.

Antimicrobial Properties

The compound's diverse chemical structure may also contribute to antimicrobial activity. Studies have shown that thioamide derivatives can possess antibacterial and antifungal properties. This suggests that this compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Recent investigations into similar compounds have revealed neuroprotective effects against neurodegenerative diseases. The potential for this compound to modulate neuroinflammatory pathways could lead to applications in treating conditions such as Alzheimer's disease.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research into the charge transport properties of similar compounds indicates a promising future for their use in electronic materials.

Drug Delivery Systems

The structural characteristics of this compound may also facilitate its incorporation into drug delivery systems. Its solubility profile and ability to form complexes with various biomolecules could enhance the efficacy of drug formulations.

Case Study 1: Anticancer Activity

A study focused on the synthesis of similar thioamide derivatives showed promising results against breast cancer cell lines (MCF-7). The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains demonstrated that thioamide derivatives had significant inhibitory effects. The compound's structural analogs were tested against Staphylococcus aureus and Escherichia coli, showing lower minimum inhibitory concentrations (MIC) than traditional antibiotics.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of related compounds indicated their ability to reduce oxidative stress markers in neuronal cell cultures. This opens avenues for exploring this compound's role in neurodegenerative disease models.

Mechanism of Action

The exact mechanism of action for N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Key Data (NMR/MS)
Target Compound Pyrrolo[1,2-a]pyrazine Pyridin-3-yl, N-(2,6-diethylphenyl) Carbothioamide 390.549 MS: m/z 390.1878 (M+H⁺)
N-(3-(Trifluoromethyl)Phenyl)-4-Methylbenzamide Derivative Imidazo[1,2-a]pyridine 3-(Trifluoromethyl)phenyl, ethynyl linkage Carboxamide 454.35 ¹H NMR δ 10.61 (s, 1H, NH)
3-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-N-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (4a) Imidazo[1,2-a]pyridine + pyrazoline 2,6-Dimethylimidazo[1,2-a]pyridin-3-yl, 3-nitrophenyl Carbothioamide 472.51 ¹H NMR δ 8.65 (dd, J=6.7 Hz)
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethylimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups Dicarboxylate esters 574.56 HRMS: m/z 575.2012 (M+H⁺)

Key Structural Differences

Core Heterocycles :

  • The target compound uses a pyrrolo[1,2-a]pyrazine scaffold, while analogs like 4a and 1l employ imidazo[1,2-a]pyridine cores. The pyrrolo-pyrazine system may offer distinct electronic properties due to its fused bicyclic structure .
  • KF-1607 intermediates (e.g., compound 7 ) in incorporate ethynyl-linked imidazo[1,2-a]pyridines, which enhance π-conjugation and rigidity .

Substituent Positioning: The pyridin-3-yl group in the target compound contrasts with pyridin-4-yl derivatives (e.g., ’s RN 393832-70-7), which may alter binding interactions in kinase inhibition assays .

Functional Groups :

  • The carbothioamide (-NHCSSH) group in the target compound and 4a–4c () offers hydrogen-bonding and metal-chelating capabilities, unlike carboxamides (-NHCO-) in KF-1607 intermediates .
  • Ester groups in 1l () increase hydrophilicity, contrasting with the lipophilic diethylphenyl group in the target compound .

Biological Activity

N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include:

  • Formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions.
  • Introduction of functional groups such as the carbothioamide via thiourea chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor binding : It could potentially modulate receptor activities pertinent to various physiological responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to pyrrolo[1,2-a]pyrazines. For instance:

  • In vitro tests demonstrated that derivatives with similar structures exhibited significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Research indicates that compounds in this class may possess anticancer properties. For example:

  • Cytotoxicity assays conducted on cancer cell lines showed that certain derivatives can induce apoptosis in malignant cells. The selectivity indices suggest a favorable therapeutic window .

Anti-inflammatory Effects

Some derivatives have been reported to exhibit anti-inflammatory effects:

  • In vivo studies using animal models showed reduced inflammation markers following administration of these compounds. This action could be mediated through inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrrolo[1,2-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the phenyl ring enhanced activity significantly compared to standard antibiotics .

CompoundActivity (Zone of Inhibition)MIC (µg/mL)
Compound A20 mm32
Compound B18 mm64
Compound C25 mm16

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on human cancer cell lines. Results showed that at a concentration of 50 µM, the compound reduced cell viability by over 70% in certain cancer types .

Cell LineViability (%) at 50 µM
HeLa25
MCF730
A54940

Q & A

Q. What are the common synthetic routes for preparing N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide?

  • Methodological Answer : The synthesis typically involves multi-step pathways:

Core Formation : Intramolecular cyclization of precursor amines or carbothioamides using catalysts (e.g., palladium) to construct the pyrrolo[1,2-a]pyrazine core .

Substituent Introduction : Alkylation or arylation reactions to attach the 2,6-diethylphenyl and pyridin-3-yl groups. For carbothioamide incorporation, thiophosgene or Lawesson’s reagent may react with intermediate amines .

Purification : Chromatography (e.g., silica gel, HPLC) to isolate the final product, ensuring >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., diethylphenyl protons at δ 1.2–1.4 ppm, pyridine protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for C₂₃H₂₈N₄S) .
  • X-ray Crystallography : Resolve the 3D conformation of the pyrrolo-pyrazine core and carbothioamide group .

Advanced Research Questions

Q. What strategies address low solubility of N-(2,6-diethylphenyl)-1-(pyridin-3-yl)-pyrrolo-pyrazine-carbothioamide in aqueous media?

  • Methodological Answer :
  • Structural Modification : Introduce polar groups (e.g., hydroxyl, sulfonate) at non-critical positions on the pyridine or diethylphenyl rings .
  • Formulation Optimization : Use co-solvents (DMSO/PEG mixtures) or nanocarriers (liposomes) to enhance bioavailability .
  • Salt Formation : React the carbothioamide with acids (e.g., HCl) to form water-soluble salts without altering bioactivity .

Q. How can researchers resolve contradictory bioactivity data across different assays?

  • Methodological Answer :
  • Assay Standardization : Control variables such as solvent choice (DMSO concentration ≤0.1%), cell line viability, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may interfere with results .
  • Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., kinase enzymes) .

Q. What computational methods predict regioselectivity in modifying the pyrrolo-pyrazine core?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., C-3 vs. C-7 positions) prone to electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize modifications that enhance binding affinity without steric clashes .

Data Contradiction Analysis

Q. Why do substituent effects on the pyridine ring yield inconsistent SAR (Structure-Activity Relationship) trends?

  • Methodological Answer :
  • Steric vs. Electronic Effects : Use Hammett plots to differentiate electronic contributions (σ values) from steric hindrance (e.g., 3-pyridinyl vs. 4-pyridinyl) .
  • Crystallographic Data : Compare ligand-bound protein structures to identify conformational changes caused by substituents .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs using FEP simulations .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂, CuI, or NiCl₂ for cyclization efficiency .
  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce byproducts .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.